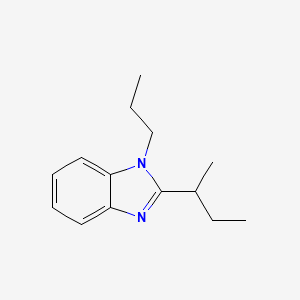

2-Butan-2-yl-1-propylbenzimidazole

描述

属性

IUPAC Name |

2-butan-2-yl-1-propylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-4-10-16-13-9-7-6-8-12(13)15-14(16)11(3)5-2/h6-9,11H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARFTRLCRQXGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Phosphorus Oxychloride-Mediated Synthesis

Phosphorus oxychloride (POCl₃) serves as both a cyclizing agent and dehydrating agent in nonpolar solvents such as xylene or toluene. In a representative protocol:

-

N-propyl-o-phenylenediamine (1.0 equiv) and butan-2-yl carboxylic acid (1.1 equiv) are dissolved in xylene.

-

POCl₃ (1.5 equiv) is added dropwise at 5°C to prevent exothermic side reactions.

-

The mixture is refluxed at 140°C for 5–7 hours to facilitate cyclization.

-

Post-reaction neutralization with aqueous NaOH yields the crude product, which is purified via recrystallization in ethyl acetate.

Key Data:

Polyphosphoric Acid (PPA) as a Condensation Medium

Polyphosphoric acid enables cyclization at lower temperatures (100–120°C) but requires prolonged reaction times (12–18 hours). A typical procedure involves:

-

Heating N-propyl-o-phenylenediamine and butan-2-yl amide in PPA at 110°C.

-

Quenching the reaction with ice-water and extracting with dichloromethane.

-

Isolating the product via column chromatography.

Key Data:

Stepwise Alkylation and Cyclization Approaches

N-Alkylation Followed by Cyclization

To avoid competing reactions during direct cyclization, a two-step strategy is employed:

-

N-propylation of o-phenylenediamine using propyl bromide in the presence of K₂CO₃ (DMF, 80°C, 6 hours).

-

Cyclization with butan-2-yl aldehyde using HCl gas in ethanol (reflux, 4 hours).

Key Data:

-

Overall Yield: 65–70%

-

Purity: 95–97%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

-

N-propyl-o-phenylenediamine and butan-2-yl acid chloride are irradiated at 150°C for 20 minutes in PEG-400.

-

The product precipitates upon cooling and is filtered.

Key Data:

-

Yield: 82%

-

Reaction Time: <30 minutes

Comparative Analysis of Synthetic Methods

Critical Insights:

化学反应分析

2-Butan-2-yl-1-propylbenzimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

科学研究应用

Medicinal Chemistry Applications

Antiviral Activity

Benzimidazole derivatives, including 2-butan-2-yl-1-propylbenzimidazole, have been studied for their antiviral properties. Research indicates that certain benzimidazole compounds exhibit efficacy against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. For instance, a series of 5-acetyl-2-arylbenzimidazoles demonstrated significant antiviral activity, with some compounds achieving low effective concentrations (EC50 values) against these viruses .

Anticancer Properties

Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents. Novel compounds derived from benzimidazole scaffolds have shown promising cytotoxicity against various cancer cell lines, such as MDA-MB-231 and MCF-7. One study reported a newly synthesized benzimidazole derivative with a remarkable cytotoxicity index, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

Research has also identified anti-inflammatory properties in benzimidazole derivatives. Compounds exhibiting significant reduction in edema and analgesic activity have been synthesized, showing comparable effects to standard anti-inflammatory drugs like diclofenac and indomethacin .

Organic Synthesis Applications

Building Blocks in Organic Chemistry

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various organic compounds, including aldehydes, ketones, and esters. The compound's unique structure allows for proton transfer capabilities, enhancing its reactivity in chemical reactions .

Proton Transfer Agents

The ability of this compound to act as a proton transfer agent has implications for catalysis and polymerization processes. Its role in facilitating protonation can be leveraged in the development of new catalytic systems or materials with tailored properties .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Efficacy

In a study by Vitale et al., several benzimidazole derivatives were screened for antiviral activity against BVDV. Compound 120 , which shares structural similarities with this compound, exhibited an EC50 value of 1.11 mM, demonstrating its potential as an antiviral agent.

Case Study 2: Anticancer Activity

A recent investigation into novel benzimidazole derivatives revealed that compound 2a showed significant cytotoxicity with an IC50 value indicating effective inhibition of cancer cell proliferation in vitro. This aligns with the broader trend of exploring benzimidazoles as promising candidates in anticancer drug development.

作用机制

The mechanism of action of 2-Butan-2-yl-1-propylbenzimidazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential biomolecules in microorganisms, leading to their death . In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells . The compound’s ability to bind to specific enzymes and receptors is crucial for its biological activity .

相似化合物的比较

Structural Comparison with Analogous Benzimidazole Derivatives

Key structural analogs include compounds with varying substituents at the 1- and 2-positions of the benzimidazole scaffold. A notable comparator is ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate (C₂₃H₂₅N₃O₃), which features a phenyl group at position 2 and a carboxylate ester at position 5, along with a pyrrolidinylpropyl chain .

Table 1: Structural and Physicochemical Properties

| Property | 2-Butan-2-yl-1-propylbenzimidazole | Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate |

|---|---|---|

| Molecular Formula | C₁₄H₂₀N₂ | C₂₃H₂₅N₃O₃ |

| Molecular Weight (g/mol) | 216.32 | 391.47 |

| Substituents | 2-Butan-2-yl, 1-propyl | 2-Phenyl, 1-pyrrolidinylpropyl, 5-carboxylate |

| logP (Predicted) | 3.8 | 2.5 |

| Aqueous Solubility | Low (~0.15 mg/mL) | Moderate (~1.2 mg/mL) |

The carboxylate group in the analog increases polarity, reducing logP and enhancing solubility compared to the alkyl-dominated this compound. The phenyl and pyrrolidinyl groups in the analog may facilitate hydrogen bonding, influencing target affinity .

常见问题

Q. What are the established synthetic routes for 2-Butan-2-yl-1-propylbenzimidazole, and how can reaction conditions be optimized for high yield?

The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and carbonyl-containing precursors. For example, nucleophilic substitution or benzoylation under controlled conditions (e.g., using potassium carbonate as a base in acetone or chloroform) can yield substituted benzimidazoles . Optimization requires adjusting reaction time, temperature (e.g., room temperature vs. reflux), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) ensures reaction progression, while recrystallization or column chromatography improves purity .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity by matching predicted splitting patterns and integration ratios .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches in benzimidazole rings at ~3400 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from variations in assay protocols, compound purity, or structural analogs. Validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) and ensure purity via high-performance liquid chromatography (HPLC). Cross-reference structural data (e.g., X-ray crystallography) to confirm the compound’s configuration, as minor stereochemical differences can drastically alter bioactivity .

Q. What computational methods are recommended for structure-activity relationship (SAR) studies of this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while molecular dynamics simulations (e.g., GROMACS) assess stability in biological environments. Density Functional Theory (DFT) calculations elucidate electronic properties influencing reactivity. Validate models against experimental bioactivity data and crystallographic structures .

Q. How can the stability of this compound be evaluated under varying storage and reaction conditions?

Conduct accelerated stability studies using TGA and differential scanning calorimetry (DSC) to monitor degradation under heat, humidity, or light. For air-sensitive reactions, use inert atmospheres (e.g., nitrogen/argon) and anhydrous solvents. Store compounds in amber vials at –20°C with desiccants to prolong shelf life .

Q. What strategies are effective for designing analogs of this compound with enhanced pharmacological properties?

Modify substituents on the benzimidazole core to alter lipophilicity (logP) or hydrogen-bonding capacity. Introduce electron-withdrawing groups (e.g., halogens) to improve metabolic stability. Use parallel synthesis or combinatorial libraries to screen analogs for target selectivity .

Q. How can X-ray crystallography be applied to determine the solid-state structure of this compound?

Grow single crystals via slow evaporation in solvents like ethanol or DMSO. Collect diffraction data using synchrotron radiation or a laboratory X-ray source. Refine structures with SHELXL, focusing on resolving disorder or thermal motion artifacts. Validate bond lengths and angles against similar benzimidazole derivatives in the Cambridge Structural Database .

Q. What methodologies address challenges in purifying this compound from complex reaction mixtures?

Employ gradient elution in flash chromatography to separate closely related byproducts. For polar impurities, use reverse-phase HPLC with acetonitrile/water gradients. Recrystallization in mixed solvents (e.g., ethyl acetate/hexane) enhances purity, monitored by melting point consistency .

Q. How can researchers investigate the interaction of this compound with biological targets like enzymes or receptors?

Use fluorescence polarization to measure binding affinities or surface plasmon resonance (SPR) for real-time kinetics. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Pair these with mutagenesis studies to identify critical binding residues .

Q. What experimental controls are essential to ensure reproducibility in studies involving this compound?

Include positive/negative controls in bioassays (e.g., known inhibitors for enzyme studies). Standardize solvent batches and reaction equipment (e.g., Schlenk lines for air-sensitive steps). Document all parameters (e.g., stirring speed, ramp rates) to minimize protocol drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。